molecular formula C7H5NO3 B3023495 2-Oxo-2-(pyridin-3-yl)acetic acid CAS No. 39684-37-2

2-Oxo-2-(pyridin-3-yl)acetic acid

Cat. No.: B3023495
CAS No.: 39684-37-2
M. Wt: 151.12 g/mol
InChI Key: JVSRKIHKRQXLHU-UHFFFAOYSA-N
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Description

2-Oxo-2-(pyridin-3-yl)acetic acid is an organic compound that features a pyridine ring attached to an acetic acid moiety with a keto group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxo-2-(pyridin-3-yl)acetic acid can be synthesized through several methods. One common approach involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . This method is regioselective, particularly when forming 3-methyl substituted derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(pyridin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-Oxo-2-(pyridin-3-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(pyridin-3-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a pyridine ring and a keto-acetic acid moiety makes it a versatile compound in synthetic and medicinal chemistry.

Biological Activity

2-Oxo-2-(pyridin-3-yl)acetic acid, also known as pyridin-3-yl acetic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its antioxidant, anti-inflammatory, and potential therapeutic effects, supported by various studies and data.

Overview of Biological Activities

Research indicates that this compound exhibits several key biological activities:

  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. In vitro studies have shown that it effectively scavenges free radicals and inhibits lipid peroxidation.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
  • Enzyme Inhibition : The compound has been identified as a selective inhibitor of aldose reductase (ALR2), which plays a role in diabetic complications by reducing oxidative stress and preventing cellular damage.

Antioxidant Activity

A study highlighted the antioxidant potential of this compound, where it was found to scavenge DPPH radicals effectively. The IC50 value for this activity was reported to be significantly lower than that of standard antioxidants like Trolox, indicating its strong potential as an antioxidant agent .

CompoundIC50 (μM)Inhibitory Rate (%)
This compound45.041.48% at 1 μM
Trolox150.011.89% at 1 μM

Enzyme Inhibition

The compound exhibits potent inhibition against ALR2 with an IC50 value ranging from 0.789 to 17.11 μM across various analogs tested. Notably, structural modifications on the aromatic ring significantly influenced the inhibitory activity, demonstrating a strong structure-activity relationship (SAR). The most potent analog showed a selectivity index of 25.23 compared to eparlestat, a known ALR2 inhibitor .

CompoundIC50 (μM)Selectivity Index
Most Potent Analog0.78925.23
Epalrestat~5.0-

Case Studies

Several case studies have explored the therapeutic implications of this compound in conditions such as diabetes and oxidative stress-related disorders:

  • Diabetes Management : In animal models, administration of this compound resulted in reduced blood glucose levels and improved markers of oxidative stress, suggesting its potential use as a therapeutic agent in managing diabetes and its complications.
  • Neuroprotective Effects : A study investigating neuroprotective properties found that the compound could mitigate neuronal damage induced by oxidative stress, indicating its potential application in neurodegenerative diseases.

Properties

IUPAC Name

2-oxo-2-pyridin-3-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-6(7(10)11)5-2-1-3-8-4-5/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSRKIHKRQXLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543498
Record name Oxo(pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39684-37-2
Record name Oxo(pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxo(3-pyridinyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g. (0.063 mol) of 3-bromopyridine in 80 ml. of dry THF was added dropwise to a -70° C. solution of butyl lithium (1.6M, 40.6 ml, 0.065 mol) dissolved in 120 ml. of dried THF over a 20 minute period. The resulting brown solution was stirred at -70° C. for 30 minutes and then transferred by nylon tubing under positive nitrogen pressure into a stirred 0° C. solution of ethyl oxalate (36.8 g, 0.25 mol) in 60 ml of dry THF. The solution was stirred at 0° C. for 45 minutes, quenched by addition of 50 ml. glacial acetic acid, warmed to room temperature and poured into 500 ml of water, adjusted to pH 7.0 with 750 ml saturated sodium bicarbonate and extracted with 2×500 ml ethyl acetate. The combined organic layers were washed with brine, dried (MgSO4), filtered and concentrated in vacuo to a brown oil; 24.7 g. This oil was flash chromatographed on silica gel eluted with 1:2 ethyl acetate hexane. A viscous yellow oil was obtained; 1.56 g, m/e 179, spectral data consistent with structure of title product.
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0.063 mol
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reactant
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nylon
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36.8 g
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40.6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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